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Compound of Interest

Compound Name: 4-Bromo-5-methylpicolinonitrile

Cat. No.: B1508317 Get Quote

An Application Guide to the Strategic Use of 4-Bromo-5-methylpicolinonitrile in the Synthesis

of Advanced Kinase Inhibitors

Authored by: A Senior Application Scientist
This technical guide provides researchers, medicinal chemists, and drug development

professionals with a comprehensive overview and detailed protocols for the application of 4-
bromo-5-methylpicolinonitrile in the synthesis of potent kinase inhibitors. We will delve into

the strategic advantages of this building block, its specific reactivity, and its successful

implementation in the synthesis of the third-generation ALK/ROS1 inhibitor, Lorlatinib.

Introduction: The Role of Privileged Scaffolds in
Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.

Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major

focus for therapeutic intervention.[1][2] Kinase inhibitors have revolutionized cancer treatment,

but the development of drug resistance remains a significant challenge.[1][3]

In the quest for novel, potent, and selective kinase inhibitors, medicinal chemistry has

embraced the concept of "scaffold-based design".[4] This paradigm focuses on identifying and

utilizing "privileged scaffolds"—molecular frameworks that are capable of binding to multiple

biological targets.[5][6][7] These scaffolds serve as a robust starting point for developing new
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drugs with improved properties. The substituted pyridine ring, a core feature of 4-bromo-5-
methylpicolinonitrile, is one such privileged structure, frequently found in inhibitors targeting

the ATP-binding pocket of kinases.[8]

4-Bromo-5-methylpicolinonitrile, in particular, has emerged as a valuable intermediate. Its

unique arrangement of a reactive bromine atom, a cyano group, and a methyl group on a

pyridine core provides a versatile platform for constructing complex molecular architectures, as

exemplified by the potent, macrocyclic ALK/ROS1 inhibitor, Lorlatinib (PF-06463922).[3][9][10]

Physicochemical Properties and Reactivity Profile
4-Bromo-5-methylpicolinonitrile is a stable, solid compound under standard conditions. Its

utility in synthesis is derived from its distinct reactive sites, which allow for sequential,

controlled modifications.

Property Value Reference

Chemical Name 4-Bromo-5-methylpicolinonitrile [11]

Synonym(s)
4-bromo-5-methyl-2-

pyridinecarbonitrile
[12]

CAS Number 1353856-72-0 [11]

Molecular Formula C₇H₅BrN₂ [13]

Molecular Weight 197.03 g/mol [13]

Appearance Solid [12][14]

Purity Typically ≥97% [12]

Storage Inert atmosphere, 2-8°C [12]

Key Reactive Centers:

C4-Bromine Atom: This is the primary site for functionalization. The carbon-bromine bond is

highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the

strategic introduction of aryl, heteroaryl, or vinyl groups via Suzuki-Miyaura coupling, or the

formation of crucial carbon-nitrogen bonds through Buchwald-Hartwig amination.[15][16][17]
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The reactivity order for halides in these reactions is generally I > Br > Cl, making the bromide

an ideal compromise of reactivity and stability.[18][19]

C2-Nitrile Group: The cyano group is a key pharmacophoric feature. It can act as a hydrogen

bond acceptor, interacting with key residues in the kinase hinge region. Furthermore, it can

serve as a synthetic handle for transformation into other functional groups if required.

Pyridine Ring: The nitrogen atom in the pyridine ring influences the electron distribution of

the molecule, affecting the reactivity of the C-Br bond and providing a potential site for

hydrogen bonding in the final inhibitor-target complex.

Application Showcase: Synthesis of Lorlatinib (PF-
06463922)
Lorlatinib is a third-generation, brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK)

and ROS1 tyrosine kinases.[3][9] It was specifically designed to overcome resistance mutations

that arise during treatment with first- and second-generation ALK inhibitors and to treat brain

metastases.[3][20][21] The synthesis of its complex macrocyclic structure critically employs 4-
bromo-5-methylpicolinonitrile as a central building block.

The ALK signaling pathway, when constitutively activated by genetic rearrangements (e.g.,

EML4-ALK), drives tumor cell proliferation and survival through downstream pathways like

PI3K/AKT and RAS/RAF/MEK.[2] Lorlatinib potently inhibits the ALK kinase, blocking these

oncogenic signals.[9][22]
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1. Reagent Setup

2. Inert Atmosphere

Evacuate/Backfill

3. Solvent & Reagent Addition

Anhydrous Solvents

4. Degassing

N2/Ar bubbling

5. Catalyst Addition

Under N2/Ar

6. Reaction Heating

Heat to 80-100 °C

7. Work-up & Extraction

Cool, Quench, Separate

8. Purification

Column Chromatography
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Reaction Execution

Isolation & Purification

1. Add Aryl Halide, Amine,
Base, Catalyst, Ligand to vial

2. Add Anhydrous Solvent

3. Seal and Heat

4. Monitor Progress (LC-MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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